molecular formula C16H27NO B2411255 (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one CAS No. 328011-85-4

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one

Cat. No.: B2411255
CAS No.: 328011-85-4
M. Wt: 249.398
InChI Key: YEFFWPJUWXOALE-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one is an organic compound with a unique structure that includes a cyclohexylamino group, a cyclopropyl group, and a dimethylpent-1-en-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be added via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction, where an aldehyde and a ketone react under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one: shares similarities with other enone compounds, such as chalcones and flavonoids, which also contain the enone moiety.

    Cyclohexylamine: derivatives, which include the cyclohexylamino group, are also structurally related.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-16(2,3)15(18)11-14(12-9-10-12)17-13-7-5-4-6-8-13/h11-13,17H,4-10H2,1-3H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFFWPJUWXOALE-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(/C1CC1)\NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.